N-Hydroxy-2,4-dimethoxy-benzamidine
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Overview
Description
N-Hydroxy-2,4-dimethoxy-benzamidine: is a chemical compound with the molecular formula C9H12N2O3. It is a derivative of benzamidine, known for its potential therapeutic and industrial applications. This compound has gained attention in the scientific community due to its inhibitory effects on serine proteases.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-2,4-dimethoxy-benzamidine involves several stages. One common method includes the reaction of 2,4-dimethoxybenzonitrile with hydroxylamine hydrochloride in the presence of potassium carbonate (K2CO3) in ethanol. The mixture is stirred at 85°C for 27 hours, then poured onto water and acidified with hydrochloric acid (HCl). The solution is extracted with dichloromethane (DCM) to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process mentioned above can be scaled up for industrial applications. The use of common reagents and conditions makes it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions: N-Hydroxy-2,4-dimethoxy-benzamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.
Scientific Research Applications
N-Hydroxy-2,4-dimethoxy-benzamidine has diverse applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound’s inhibitory effects on serine proteases make it valuable in studying enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: The compound can be used in various industrial processes, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Hydroxy-2,4-dimethoxy-benzamidine involves its interaction with serine proteases. The compound inhibits these enzymes by binding to their active sites, preventing substrate access and subsequent catalysis. This inhibition can affect various biological pathways and processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
- N-Hydroxy-3,4-dimethoxy-benzamidine
- 2,4-Dimethoxy-benzamidine
Comparison: N-Hydroxy-2,4-dimethoxy-benzamidine is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different inhibitory strengths and selectivity towards serine proteases .
Properties
IUPAC Name |
N'-hydroxy-2,4-dimethoxybenzenecarboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-13-6-3-4-7(9(10)11-12)8(5-6)14-2/h3-5,12H,1-2H3,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYELDGUNYOPEMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=NO)N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405135 |
Source
|
Record name | N-Hydroxy-2,4-dimethoxy-benzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500024-82-8 |
Source
|
Record name | N-Hydroxy-2,4-dimethoxy-benzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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